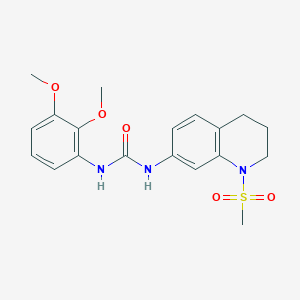

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant, anticancer, and antiallergic properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from primary compounds, such as phenols or pyrrolidinones. For instance, novel acetamides have been synthesized using 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3-fluoro-4-cyanophenol as starting materials . The synthesis process includes the formation of intermediates, which are then further reacted with various reagents to introduce different functional groups, leading to a series of new compounds with diverse biological activities.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized using various spectroscopic techniques such as LCMS, IR, 1H NMR, and 13C NMR . These techniques help in confirming the identity and purity of the synthesized compounds. The presence of substituents like fluorophenyl and methoxyphenoxy groups in the compound of interest suggests that it may have unique interactions with biological targets due to its molecular geometry and electronic distribution.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions depending on their substituents. For example, N-halogeno compounds, which are structurally related to acetamides, have been used as electrophilic fluorinating agents, indicating that the compound may also participate in electrophilic substitution reactions . Additionally, the presence of an oxopyrrolidinyl group could imply reactivity towards nucleophilic agents, potentially leading to the formation of new bonds and derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The introduction of halogen atoms, such as fluorine, can significantly affect the compound's lipophilicity, boiling point, and stability . The presence of methoxy groups may increase the solubility of the compound in organic solvents. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including its bioavailability and metabolic stability.

科学的研究の応用

Radioligand Development for Peripheral Benzodiazepine Receptors

A significant application of compounds similar to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide is in the development of radioligands for imaging. For example, [(18)F]-FMDAA1106 and [(18)F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBRs). These compounds, through ex vivo autoradiograms, have shown high radioactivity in regions like the olfactory bulb, which is known for the highest PBR density in the brain (Zhang et al., 2003).

Anticancer Compound Development

Another pivotal application is in the synthesis of compounds with anticancer properties. For instance, modifications of certain pyrrolidin-2-yl acetamide derivatives have resulted in molecules with remarkable anticancer effects, toxicity profiles, and specific inhibitory activities against enzymes like PI3Ks and mTOR. These compounds have demonstrated potent antiproliferative activities in vitro against various human cancer cell lines, and some have shown efficacy in inhibiting tumor growth in animal models, suggesting their potential as anticancer agents with reduced toxicity (Wang et al., 2015).

Synthesis and Evaluation for Met Kinase Inhibition

Compounds related to N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-methoxyphenoxy)acetamide have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors have shown to improve enzyme potency and kinase selectivity, leading to significant tumor stasis in Met-dependent human gastric carcinoma xenograft models. Such developments indicate the role of these compounds in treating cancers where Met kinase plays a crucial role (Schroeder et al., 2009).

Exploration in Green Chemistry

There's also a focus on the green synthesis of related acetamide compounds, where novel catalysts have been developed for the hydrogenation of intermediates to produce compounds like N-(3-Amino-4-methoxyphenyl)acetamide. This approach represents an advancement in the production of azo disperse dyes and highlights the importance of sustainable methods in chemical synthesis (Qun-feng, 2008).

Insecticidal Activity

Furthermore, some derivatives have been studied for their insecticidal activity, demonstrating significant effects against pests such as the cowpea aphid. This application suggests the potential of these compounds in developing new, effective insecticides (Bakhite et al., 2014).

特性

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O4/c1-25-16-7-2-3-8-17(16)26-12-18(23)21-14-10-19(24)22(11-14)15-6-4-5-13(20)9-15/h2-9,14H,10-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGCCOSCIOGDIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1,3-Dimethoxy-2-methylpropan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2552670.png)

![3,4,5-trimethoxy-N-{4-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)oxy]phenyl}benzamide](/img/structure/B2552677.png)

![N-(3-chloro-4-methylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2552679.png)

![5-methyl-1-(4-methylphenyl)-4-[(phenylsulfonyl)methyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2552680.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]pent-4-enamide](/img/structure/B2552681.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenylbutanamide](/img/structure/B2552684.png)

![[3-(Methylsulfanyl)phenyl]urea](/img/structure/B2552688.png)

![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)

![2-(2,5-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2552691.png)